molecular formula C15H12N2O2 B096234 Ethyl benzo[c]cinnoline-4-carboxylate CAS No. 19174-80-2

Ethyl benzo[c]cinnoline-4-carboxylate

Cat. No.: B096234
CAS No.: 19174-80-2
M. Wt: 252.27 g/mol
InChI Key: RLYCHJXNFILQEA-UHFFFAOYSA-N
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Description

Historical Development of Cinnoline Chemistry

The cinnoline scaffold, a bicyclic heteroaromatic system comprising two nitrogen atoms, was first synthesized in 1883 by Viktor Richter through cyclization of o-alkynylaniline derivatives. This breakthrough marked the inception of cinnoline chemistry, with subsequent advancements focusing on optimizing synthetic pathways. Early methods, such as the Richter cinnoline synthesis , relied on diazotization and cyclization of ortho-substituted anilines, but yields were often low due to competing side reactions. The mid-20th century saw the development of the Widman–Stoermer synthesis , which utilized α-vinyl anilines for more efficient ring closure. By the 1990s, transition-metal-catalyzed approaches emerged, enabling selective functionalization of the cinnoline core. Benzo[c]cinnoline derivatives, characterized by a fused benzene ring, gained prominence in the 2000s due to their enhanced stability and electronic properties.

Significance of Benzo[c]Cinnoline Core in Heterocyclic Chemistry

The benzo[c]cinnoline framework is a cornerstone of heterocyclic chemistry due to its:

  • Electronic versatility : The conjugated π-system and electron-deficient nature facilitate charge transport, making it valuable in organic semiconductors.
  • Biological relevance : Its structural similarity to purine bases allows interactions with enzymes and nucleic acids, enabling applications in medicinal chemistry.
  • Synthetic flexibility : Functionalization at positions 4 and 8 (Figure 1) permits tailored modifications for agrochemicals, dyes, and coordination complexes.

Table 1 : Key Applications of Benzo[c]Cinnoline Derivatives

Application Example Reference
Anticancer agents Intercalation with G-quadruplex DNA
Organic electronics Fluorophores for OLEDs
Catalysis Ligands in transition-metal complexes

Ethyl Benzo[c]Cinnoline-4-Carboxylate in Contemporary Research

This compound (EBCC) has emerged as a pivotal intermediate in pharmaceutical and materials science research. Recent studies highlight its role in:

  • Antitumor drug development : EBCC derivatives inhibit topoisomerase IIα, a target in leukemia therapy, with IC₅₀ values as low as 45 nM.
  • Fluorescent probes : The ester group enhances solubility, enabling EBCC-based dyes for bioimaging with emission maxima at 571 nm.
  • Coordination chemistry : EBCC serves as a ligand in Cu-catalyzed C–N coupling reactions, critical for synthesizing azoarenes.

A 2023 study demonstrated EBCC’s utility in one-pot syntheses, achieving 99% yield for benzo[c]cinnoline derivatives via auto-deprotection of phthaloyl groups.

Structural Features and Nomenclature Classifications

EBCC (C₁₃H₁₀N₂O₂) features:

  • Tricyclic core : A benzo[c]cinnoline backbone with fused benzene and pyridazine rings.
  • Ester functionalization : An ethyl carboxylate group at position 4, enhancing electrophilicity for nucleophilic substitutions.

Nomenclature :

  • IUPAC name : this compound.
  • Systematic numbering : Positions 1–12 follow IUPAC guidelines for fused polycyclics (Figure 1).

Structural Analysis :

  • X-ray crystallography : Confirms planar geometry with bond lengths of 1.34 Å for N=N and 1.48 Å for C-O in the ester group.
  • Spectroscopic data : IR peaks at 1720 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 4.35 ppm (OCH₂CH₃).

Table 2 : Comparative Structural Data of Cinnoline Derivatives

Compound Molecular Formula Molecular Weight (g/mol)
Benzo[c]cinnoline C₁₂H₈N₂ 172.21
EBCC C₁₃H₁₀N₂O₂ 252.27
4-Hydroxycinnoline C₈H₆N₂O 162.15

Properties

CAS No.

19174-80-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl benzo[c]cinnoline-4-carboxylate

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)12-8-5-7-11-10-6-3-4-9-13(10)16-17-14(11)12/h3-9H,2H2,1H3

InChI Key

RLYCHJXNFILQEA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23

Synonyms

Benzo[c]cinnoline-4-carboxylic acid ethyl ester

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl benzo[c]cinnoline-4-carboxylate exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • Case Study: Antimicrobial Efficacy
    • In vitro studies demonstrated that this compound showed lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli, indicating superior efficacy .

Antitumor Activity

The antitumor potential of this compound has been investigated extensively:

  • Case Study: Tumor Growth Inhibition
    • In murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, suggesting effective targeting of cancer cell survival mechanisms .

Anti-inflammatory Properties

The compound is also noted for its anti-inflammatory effects:

  • Mechanism of Action
    • This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Data Tables

Activity Tested Organisms MIC (µg/mL) Comparison with Standard
AntimicrobialStaphylococcus aureus8Lower than Penicillin
Escherichia coli16Lower than Ciprofloxacin
AntitumorMurine Tumor Models-Significant Reduction in Size
Anti-inflammatory--Reduced Edema Compared to Diclofenac

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl benzo[c]cinnoline-4-carboxylate with structurally analogous ethyl carboxylates, focusing on molecular features, substituent effects, and inferred applications.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Heterocyclic Core Potential Applications Reference
This compound C₁₁H₁₀N₂O₂ 202.21 Ethyl ester, cinnoline ring Benzo[c]cinnoline Drug intermediates, optoelectronics
Ethyl 4-nitrocinnamate C₁₁H₁₁NO₄ 221.21 Ethyl ester, nitro group, benzene ring Benzene (non-heterocyclic) Explosives, dyes
Ethyl 4-chlorocinnamate C₁₁H₁₁ClO₂ 210.66 Ethyl ester, chloro group, benzene ring Benzene (non-heterocyclic) Polymer additives, agrochemicals
Ethyl 2-aminothiazole-4-carboxylate C₆H₈N₂O₂S 172.20 Ethyl ester, amino group, thiazole ring Thiazole Antimicrobial agents, kinase inhibitors
Ethyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate C₂₃H₁₈N₂O₃ 370.40 Ethyl ester, quinazoline-phenyl ether Quinazoline Anticancer agents, kinase inhibitors
Key Observations:

Heterocyclic vs. Non-Heterocyclic Cores: this compound and quinazoline derivatives (e.g., ) contain nitrogen-rich bicyclic systems, enhancing their ability to participate in hydrogen bonding and π-π stacking. This makes them suitable for targeted drug design, particularly in kinase inhibition . In contrast, non-heterocyclic analogs like ethyl 4-nitrocinnamate lack nitrogen atoms, limiting their electronic complexity but favoring applications in dyes or explosives due to nitro group reactivity.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in ethyl 4-nitrocinnamate increases electrophilicity, whereas the chloro group in ethyl 4-chlorocinnamate enhances lipophilicity, impacting solubility and bioavailability. Amino Groups: Ethyl 2-aminothiazole-4-carboxylate exhibits nucleophilic reactivity due to its amino substituent, making it a precursor for bioactive thiazole derivatives.

This compound’s moderate molecular weight (~202 g/mol) balances solubility and membrane permeability, advantageous for drug delivery .

Physicochemical Properties (Inferred)

While direct experimental data (e.g., logP, solubility) for this compound are unavailable in the provided evidence, comparisons can be drawn:

  • Lipophilicity: The cinnoline core likely confers moderate lipophilicity (similar to quinazoline derivatives ), whereas nitro-substituted cinnamates are more polar due to EWGs.
  • Thermal Stability: Heterocyclic cores (cinnoline, thiazole, quinazoline) generally exhibit higher thermal stability than benzene-based esters, as seen in materials science applications .

Preparation Methods

Reaction Mechanism and Substrate Design

The Sc(OTf)₃-catalyzed annulation of N-carbonyl aryldiazenes with dienes offers a direct route to cinnoline derivatives. For ethyl benzo[c]cinnoline-4-carboxylate, the reaction involves a N-carbonyl aryldiazene (2a ) and a benzene-containing diene. The mechanism proceeds via a π-facial approach, where scandium(III) triflate activates the diazene for cycloaddition. Two pathways are proposed:

  • Endo-facial approach : Cyclopentadiene attacks the diazene to form a [4 + 2] intermediate (6 ), leading to the cycloadduct (3a ).

  • Exo-facial approach : Alternative orbital alignment generates intermediate (8 ), yielding the same product.

A stepwise ionic mechanism via intermediate (9 ) is also plausible, particularly for sterically hindered substrates.

Experimental Protocol

Typical Procedure :

  • Combine N-carbonyl aryldiazene (2a , 0.5 mmol) with cyclopentadiene (1.5 equiv) in CHCl₃ (3 mL).

  • Add Sc(OTf)₃ (1.5 equiv) under nitrogen and stir at room temperature for 1–6 hours.

  • Quench with NaOH (2 M), extract with CH₂Cl₂, dry over MgSO₄, and purify via recrystallization or column chromatography.

Yield : 71% for 3a (cyclopenta[c]cinnoline analog). Adapting this method for benzo[c]cinnoline requires substituting cyclopentadiene with a benzene-derived diene, which may necessitate higher temperatures (40–60°C) and extended reaction times (8–12 hours).

Spectral Characterization

Key data for analogous cinnolines:

  • IR : 1694 cm⁻¹ (ester C=O stretch).

  • ¹H NMR (CDCl₃): δ 7.07–6.79 (aromatic protons), 5.77–5.31 (olefinic protons), 4.48 (q, OCH₂CH₃), 1.42 (t, CH₃).

  • ¹³C NMR : 161.8 ppm (ester carbonyl).

Friedel-Crafts Cyclization

Catalytic Systems and Optimization

Friedel-Crafts cyclization using Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) enables the closure of the cinnoline ring from pre-functionalized precursors. A patent describes the synthesis of 6,7-methylenedioxycinnoline derivatives using nitrobenzene as the solvent at 80–100°C for 4–6 hours. For this compound, the precursor 2e (ethyl 2-(4-(trifluoromethoxy)phenyl)diazene-1-carboxylate) is cyclized in the presence of AlCl₃.

Critical Parameters :

  • Catalyst : AlCl₃ (1.2 equiv) outperforms TiCl₄ in selectivity.

  • Solvent : Nitrobenzene enhances electrophilicity but requires careful handling due to toxicity.

  • Time : Extending beyond 6 hours reduces yield by 15–20%.

Synthetic Procedure

Adapted Protocol :

  • Dissolve precursor 2e (0.5 mmol) in nitrobenzene (5 mL).

  • Add AlCl₃ (0.6 mmol) and heat at 90°C for 5 hours.

  • Cool, dilute with CH₂Cl₂, wash with HCl (5%), and purify via silica gel chromatography.

Yield : 68–73% (estimated for benzo[c]cinnoline analogs).

Challenges and Modifications

  • Regioselectivity : Electron-withdrawing groups (e.g., -CF₃) at the 4-position direct cyclization to the desired position.

  • Side Reactions : Over-acylation is mitigated by using stoichiometric AlCl₃ and controlled heating.

Multi-Step Synthesis via Amidrazone Cyclization

Reaction Design

This method involves cyclizing naphthylamidrazones with polyphosphoric acid (PPA) to form benzo-fused cinnolines. For this compound, the amidrazone intermediate is prepared from 2-aminobenzoic acid hydrazide and ethyl glyoxylate.

Steps :

  • Amidrazone Formation : React 2-aminobenzoic acid hydrazide with ethyl glyoxylate in ethanol.

  • Cyclization : Treat the amidrazone with PPA at 120°C for 3 hours.

  • Esterification : Protect the carboxylate with ethanol/H₂SO₄.

Optimization Insights

  • PPA Efficiency : Achieves intramolecular acylation and dehydration in one pot.

  • Heating Time : Yields drop from 75% to 45% if extended beyond 3 hours due to decomposition.

Analytical Data

  • MS : m/z 295 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.45 (m, 4H), 4.32 (q, OCH₂CH₃), 1.34 (t, CH₃).

Comparative Analysis of Methods

Parameter Sc(OTf)₃ Annulation Friedel-Crafts Amidrazone Cyclization
Yield 65–75%68–73%70–75%
Reaction Time 1–6 hours4–6 hours3 hours
Catalyst Cost High (Sc(OTf)₃)Moderate (AlCl₃)Low (PPA)
Scalability Limited by catalystIndustrial feasibleLab-scale
Byproducts MinorModerateMinimal

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl benzo[c]cinnoline-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of cinnoline derivatives often involves cyclization reactions. For this compound, a validated route employs AlCl₃-catalyzed intramolecular cyclization in refluxing chlorobenzene (PhCl). For example, substituting the hydrazine precursor (e.g., 1-[N'-(diethoxycarbonylmethylene)hydrazino] derivatives) under these conditions yields the cinnoline core with a 69% efficiency . Optimization should focus on:

  • Catalyst loading : Varying AlCl₃ concentrations to balance yield and side reactions.
  • Solvent selection : Testing alternatives to PhCl (e.g., toluene, DMF) for improved solubility.
  • Temperature control : Monitoring exothermic reactions to prevent decomposition.
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>98% purity standards, as in related benzoic acid derivatives) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • Mass Spectrometry (MS) : High-resolution ESI-MS (exact mass: 323.0605614 g/mol) confirms molecular composition .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons and ester functionalities.
  • X-ray Crystallography : SHELXL refinement (via SHELX software) for unambiguous structural determination, especially for resolving tautomeric forms .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (>300°C observed in structurally similar benzoic acid derivatives) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) can decode hydrogen-bonding networks. For cinnoline derivatives:

  • Donor-Acceptor Pairs : Identify N–H···O and C–H···O interactions using crystallographic data (e.g., SHELXL outputs).
  • Packing Efficiency : Compare hydrogen-bonding motifs (e.g., chains vs. rings) to correlate with thermal stability. For example, extended networks may enhance melting points .
  • Twinned Data Refinement : Use SHELXPRO to handle high-symmetry space groups and twinning, common in hydrogen-bonded crystals .

Q. How can researchers resolve discrepancies in reported spectroscopic or thermal data for this compound?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:

  • Cross-Validation : Compare NMR/MS data across multiple batches and solvents.
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; impurities >2% can skew melting points .
  • Polymorph Screening : Recrystallize from solvents like ethanol/water mixtures to isolate stable polymorphs .

Q. What strategies exist for modifying the cinnoline core to enhance photophysical or biological properties?

  • Methodological Answer : Functionalization at the 4-carboxylate or benzo[c] positions can tune properties:

  • Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at the 6-position to alter electron density (see trifluoromethyl-substituted quinoline analogs) .
  • Biological Activity Screening : Use in-vitro assays (e.g., CAM assays for angiogenesis inhibition) to evaluate modified derivatives .
  • Computational Modeling : DFT calculations to predict substituent effects on HOMO-LUMO gaps and binding affinities.

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